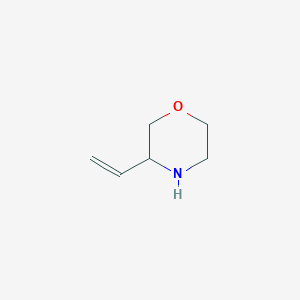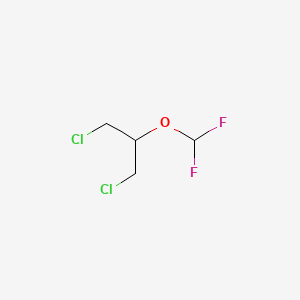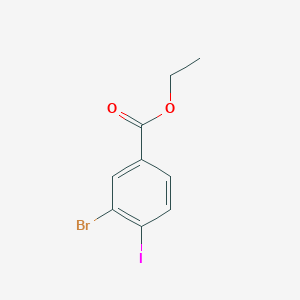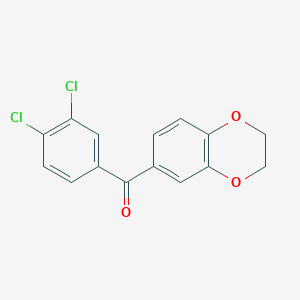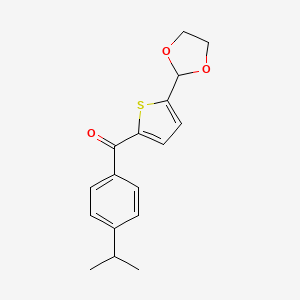
5-(1,3-Dioxolan-2-YL)-2-(4-isopropylbenzoyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Dioxolan-2-yl)-2-(4-isopropylbenzoyl)thiophene, also known as DIPT, is a heterocyclic aromatic compound that is used in a variety of scientific research applications. It has been studied for its unique properties, including its ability to act as an antioxidant, an enzyme inhibitor, and a modulator of gene expression. DIPT is a versatile compound that can be used in a variety of lab experiments and has a variety of potential applications in the future.
Applications De Recherche Scientifique
Electrochromic Devices:
- Research Context: Asymmetric structure monomers, including those related to thiophene derivatives, have been designed and synthesized for applications in electrochromic devices. The electrochemical and electrochromic properties of polymer films derived from these monomers exhibit potential for use in electrochromic devices, displaying a range of colors and efficient switching times (Hu et al., 2019).
Antimicrobial Agents:
- Research Context: Thiophene-containing compounds have demonstrated significant biological activity, including antibacterial and antifungal properties. Their versatile biological activities and utility in synthesizing a variety of heterocyclic compounds make them valuable in the development of antimicrobial agents (Mabkhot et al., 2017).
Aniline Sensing:
- Research Context: Novel thiophene substituted 1,3,4-oxadiazole derivatives have been explored for their potential in aniline sensing. Studies on the fluorescence quenching of these derivatives by aniline suggest their applicability as aniline sensors, which could be important for future detection applications (Naik et al., 2018).
Material Science and Pharmaceuticals:
- Research Context: Substituted thiophenes have found a wide array of applications in material science and pharmaceuticals due to their diverse biological activities. They are also utilized in various electronic applications like thin-film transistors and solar cells (Nagaraju et al., 2018).
Cationic Polymerization and Conjugated Polymer Formation:
- Research Context: Highly conjugated thiophene derivatives have been studied for photoinduced electron transfer reactions, which are essential for initiating cationic polymerization and forming conjugated polymers. These processes are integral to developing materials for various electronic applications (Aydoğan et al., 2012).
Plastic Solar Cells:
- Research Context: Novel monomers, including those based on thiophene, have been synthesized for the development of plastic solar cells. Oligophenylenevinylenes derived from these monomers have shown promising results in photovoltaic cells, indicating the potential of thiophene derivatives in solar energy applications (Jørgensen & Krebs, 2005).
Propriétés
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-propan-2-ylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3S/c1-11(2)12-3-5-13(6-4-12)16(18)14-7-8-15(21-14)17-19-9-10-20-17/h3-8,11,17H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDNKTJZUJTFNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641946 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(propan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-(4-isopropylbenzoyl)thiophene | |
CAS RN |
898778-37-5 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(propan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

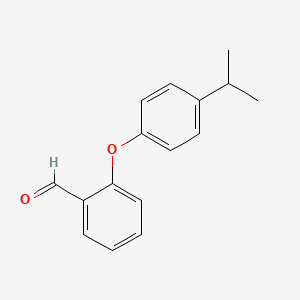
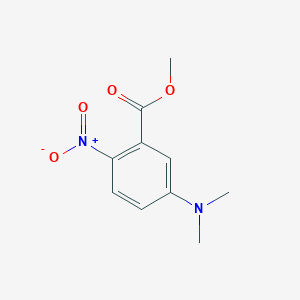
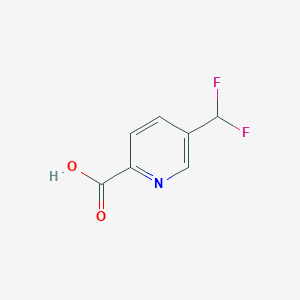
![4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1359306.png)


